Cas no 1400540-86-4 (4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine)
4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine
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- MDL: MFCD22386186
- Inchi: 1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2
- InChI Key: QSNPYHYVJVTZLU-UHFFFAOYSA-N
- SMILES: O1C(CC2CCNCC2)=NC(C2CCCCC2)=N1
4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1091424-1g |
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1400540-86-4 | 95% | 1g |
$655.0 | 2024-04-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053076-1g |
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1400540-86-4 | 95% | 1g |
¥4494.0 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342285-50mg |
3-Cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
1400540-86-4 | 95% | 50mg |
¥20736 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342285-100mg |
3-Cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
1400540-86-4 | 95% | 100mg |
¥20260 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342285-250mg |
3-Cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
1400540-86-4 | 95% | 250mg |
¥22680 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342285-500mg |
3-Cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
1400540-86-4 | 95% | 500mg |
¥23673 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342285-1g |
3-Cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
1400540-86-4 | 95% | 1g |
¥24678 | 2023-02-26 | |
| Enamine | EN300-312345-0.05g |
4-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1400540-86-4 | 0.05g |
$768.0 | 2023-09-05 | ||
| Enamine | EN300-312345-0.1g |
4-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1400540-86-4 | 0.1g |
$804.0 | 2023-09-05 | ||
| Enamine | EN300-312345-0.25g |
4-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1400540-86-4 | 0.25g |
$840.0 | 2023-09-05 |
4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine Suppliers
4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine
Introduction to 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine (CAS No. 1400540-86-4)
4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine, identified by its Chemical Abstracts Service number 1400540-86-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic derivatives that have garnered attention due to their diverse pharmacological properties and potential applications in drug discovery. The structural framework of this compound combines a piperidine ring with a cyclohexyl-substituted 1,2,4-oxadiazole moiety, which contributes to its unique chemical and biological characteristics.
The 1,2,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets. Its presence in 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine suggests potential therapeutic activities such as anti-inflammatory, antimicrobial, and antiviral effects. The cyclohexyl substituent appended to the oxadiazole ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. This combination of structural elements makes 1400540-86-4 a promising candidate for further investigation in drug development.
In recent years, there has been growing interest in developing novel molecules that leverage the synergistic effects of multiple pharmacophores. The piperidine ring in 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine is particularly noteworthy, as it is a common motif in many bioactive compounds. Piperidines are known for their ability to enhance solubility and bioavailability while also serving as key structural components in drugs targeting central nervous system disorders, cardiovascular diseases, and oncological conditions. The incorporation of the 3-cyclohexyl-1,2,4-oxadiazol-5-yl group into the piperidine core likely enhances the compound's interaction with biological targets while maintaining favorable pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of small molecules like 1400540-86-4 to biological targets with high precision. These studies have highlighted the potential of this compound as an inhibitor of enzymes involved in inflammatory pathways. For instance, preliminary docking studies suggest that the 1,2,4-oxadiazole moiety may interact with the active site of cyclooxygenase (COX), a key enzyme in prostaglandin synthesis. This interaction could lead to the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to existing therapies.
The cyclohexyl substituent plays a crucial role in modulating the conformational flexibility of the molecule. This flexibility can be advantageous in terms of binding affinity and metabolic resistance. Additionally, the presence of both oxygen and nitrogen atoms in the oxadiazole ring provides multiple hydrogen bonding opportunities with biological targets. These interactions can enhance the compound's residence time at the binding site and improve its overall efficacy. Such structural features make 1400540-86-4 an intriguing candidate for further exploration in drug discovery programs.
From a synthetic perspective, 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylpiperidine represents an interesting challenge due to its complex structural features. The synthesis involves multiple steps, including cyclization reactions to form the oxadiazole ring and nucleophilic substitution reactions to introduce the piperidine moiety. Advances in synthetic methodologies have made it possible to construct such complex molecules efficiently. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the cyclohexyl group into the oxadiazole scaffold with high yield and selectivity.
The potential applications of 1400540-86-4 extend beyond anti-inflammatory therapies. Preliminary studies suggest that this compound may also exhibit antiviral properties due to its ability to interfere with viral protease activity. The oxadiazole ring has been shown to inhibit proteases essential for viral replication cycles in several viruses. Furthermore, the piperidine ring can be modified further to enhance specific interactions with viral enzymes or host factors involved in viral entry or assembly.
In conclusion, 1400540-86 -84 is a structurally fascinating compound with significant potential in pharmaceutical research and drug development。 Its unique combination of pharmacophores makes it an attractive candidate for further exploration, particularly in areas such as inflammation, virology, and central nervous system disorders。 As computational methods continue to advance, researchers will be able to more precisely predict and optimize the biological activity of compounds like this one, leading to faster development cycles for new therapeutic agents。 The synthesis challenges associated with this molecule highlight both opportunities and obstacles for medicinal chemists, but they also underscore its importance as a target for innovation。 With continued research, we may uncover novel treatments that benefit patients worldwide。
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